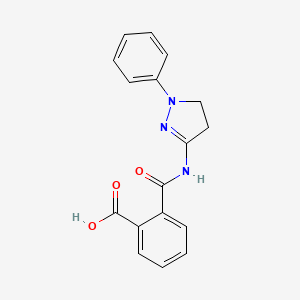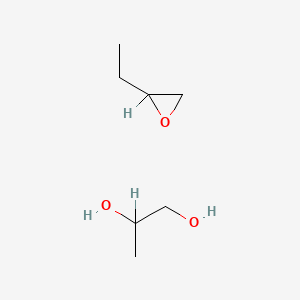
2-Ethyloxirane;propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyloxirane;propane-1,2-diol is a chemical compound with the molecular formula C7H16O3. It is a polymer formed from 1,2-propanediol and 2-ethyloxirane. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyloxirane;propane-1,2-diol typically involves the polymerization of 1,2-propanediol with 2-ethyloxirane. The reaction is carried out under controlled conditions to ensure the desired polymer structure is achieved. The process often requires the use of catalysts to facilitate the reaction and achieve high yields .
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors to maintain consistent reaction conditions and product quality. The use of advanced catalysts and optimized reaction parameters is crucial in industrial settings to maximize production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyloxirane;propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can produce alcohols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2-Ethyloxirane;propane-1,2-diol has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Wirkmechanismus
The mechanism of action of 2-Ethyloxirane;propane-1,2-diol involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. These interactions can influence biochemical pathways and cellular processes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Propanediol: A similar diol with applications in antifreeze and polymer production.
2-Ethyloxirane: An epoxide used in the synthesis of various organic compounds.
Ethylene glycol: Another diol with widespread use in antifreeze and as a precursor to polymers.
Uniqueness
2-Ethyloxirane;propane-1,2-diol is unique due to its polymer structure, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be suitable .
Eigenschaften
CAS-Nummer |
31923-86-1 |
|---|---|
Molekularformel |
C7H16O3 |
Molekulargewicht |
148.2 g/mol |
IUPAC-Name |
2-ethyloxirane;propane-1,2-diol |
InChI |
InChI=1S/C4H8O.C3H8O2/c1-2-4-3-5-4;1-3(5)2-4/h4H,2-3H2,1H3;3-5H,2H2,1H3 |
InChI-Schlüssel |
PIKWAJJVNAVSAA-UHFFFAOYSA-N |
SMILES |
CCC1CO1.CC(CO)O |
Kanonische SMILES |
CCC1CO1.CC(CO)O |
Key on ui other cas no. |
31923-86-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



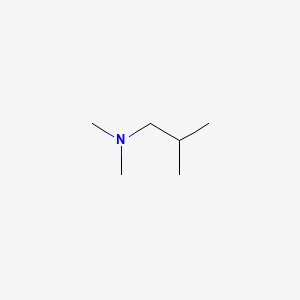
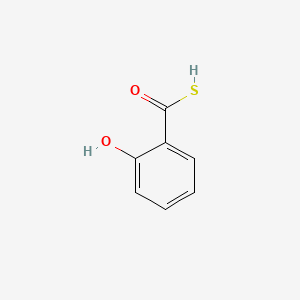

![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B1618340.png)
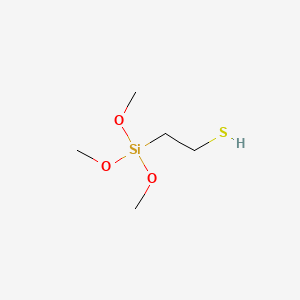
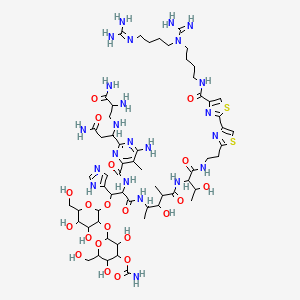
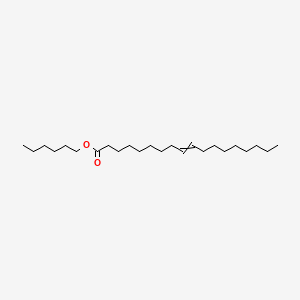
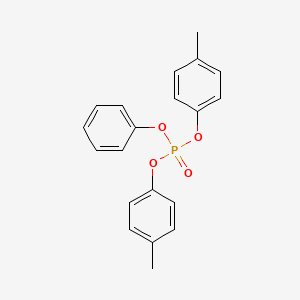
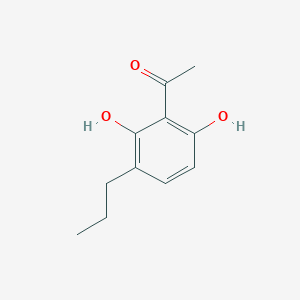
![Nicotinic acid,[carboxyl-14C]](/img/structure/B1618350.png)
![(2Z)-2-(Benzoylamino)-3-[4-(2-bromophenoxy)phenyl]-2-propenoic acid](/img/structure/B1618352.png)
![4-Allyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1618355.png)
